molecular formula C20H23IN2O3 B5590688 N'-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide

N'-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide

Cat. No.: B5590688
M. Wt: 466.3 g/mol
InChI Key: OYCWPZXWQZBDBT-HYARGMPZSA-N
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Description

N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds

Scientific Research Applications

N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.

    Coordination Chemistry: The compound can form stable complexes with transition metals, which are useful in catalysis and material science.

    Material Science: It is explored for its potential in the development of new materials with specific properties, such as conductivity or magnetic behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 3-iodobenzohydrazide and 2,4-dipropoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with efficient heating and cooling systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The iodine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides with different functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The azomethine group plays a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives

Uniqueness

N’-[(E)-(2,4-Dipropoxyphenyl)methylidene]-3-iodobenzohydrazide is unique due to the presence of both dipropoxy groups and an iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23IN2O3/c1-3-10-25-18-9-8-16(19(13-18)26-11-4-2)14-22-23-20(24)15-6-5-7-17(21)12-15/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCWPZXWQZBDBT-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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